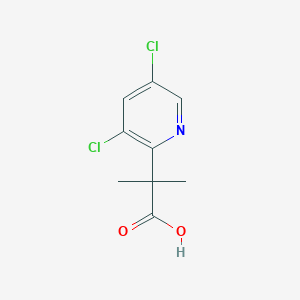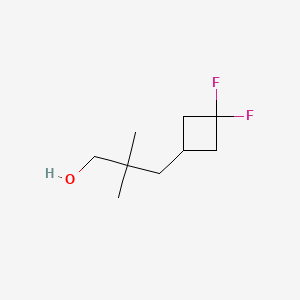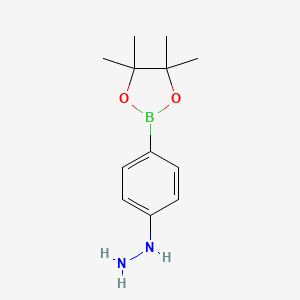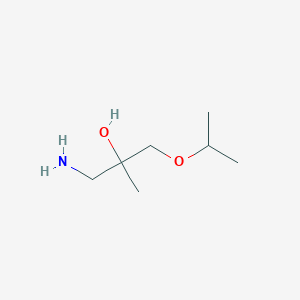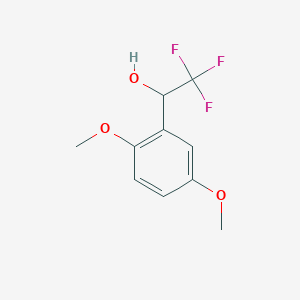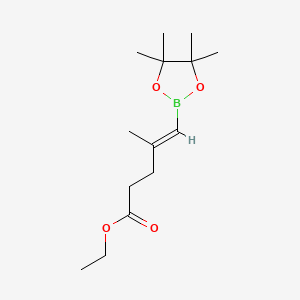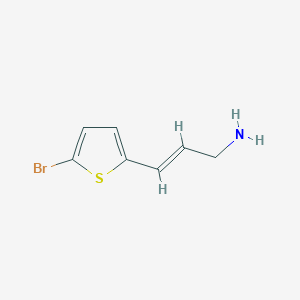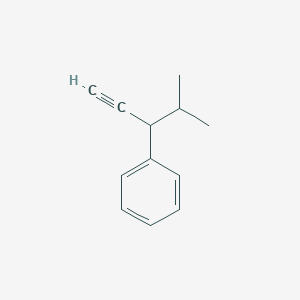
(4-Methylpent-1-yn-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpent-1-yn-3-yl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a (4-methylpent-1-yn-3-yl) group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpent-1-yn-3-yl)benzene typically involves the alkylation of benzene with an appropriate alkyne precursor. One common method is the reaction of benzene with 4-methylpent-1-yne in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylpent-1-yn-3-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methylpent-1-yn-3-one or 4-methylpent-1-yn-3-oic acid.
Reduction: Formation of (4-methylpent-1-en-3-yl)benzene or (4-methylpent-3-yl)benzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(4-Methylpent-1-yn-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methylpent-1-yn-3-yl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-3-penten-1-yl)benzene
- (4-Methyl-3-penten-1-yn-3-yl)benzene
- 1-Methyl-4-(1-pentyn-1-yl)benzene
Uniqueness
(4-Methylpent-1-yn-3-yl)benzene is unique due to its specific alkyne substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the alkyne group allows for a range of chemical modifications and functionalizations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
62283-65-2 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-methylpent-1-yn-3-ylbenzene |
InChI |
InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h1,5-10,12H,2-3H3 |
Clé InChI |
WUGRNQQDMXQLDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



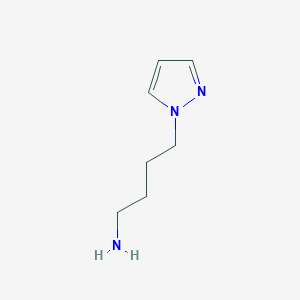



![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
